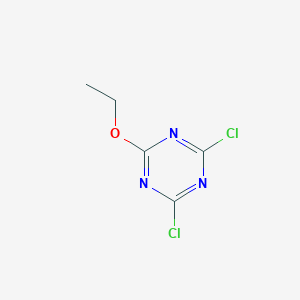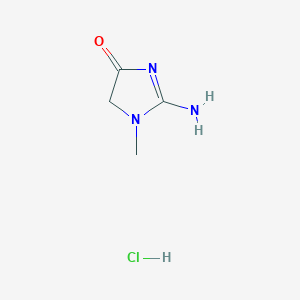
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Overview
Description
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a derivative of beta-carboline, a class of alkaloids known for their presence in various plants and animals. Beta-carbolines have been associated with a range of biochemical and pharmacological effects, often related to neuromodulation. The specific compound 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been identified in the retina, suggesting a potential role in visual processing or neuromodulation within the eye .
Synthesis Analysis
The synthesis of various 6-methoxytetrahydro-beta-carboline derivatives has been achieved through the Maillard reaction, which involves reacting 5-methoxytryptamine with natural food flavors in an aqueous medium . Additionally, derivatives of 6-methoxy-1,2,3,4-tetrahydro-beta-carbolin-1-one have been synthesized, and their reactions with phosphorus oxychloride have been studied to produce dichlorophosphoryl derivatives. These derivatives can be further acetylated with acetic anhydride to yield high-purity products .
Molecular Structure Analysis
The molecular structure of 6-methoxytetrahydro-beta-carbolines includes a methoxy group at the 6-position and a tetrahydro-beta-carboline core. The structure can be modified to include various substituents, which can affect the compound's properties and reactivity. For instance, the presence of a dichlorophosphoryl group can lead to the formation of cations bonded to the oxygen or nitrogen atoms in the molecule .
Chemical Reactions Analysis
6-Methoxytetrahydro-beta-carbolines can undergo a range of chemical reactions. For example, the reaction with phosphorus oxychloride followed by acetylation with acetic anhydride has been shown to produce specific acetylated derivatives. The reactivity of these compounds can be influenced by the presence of substituents on the beta-carboline core .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methoxytetrahydro-beta-carbolines have been explored in the context of their potential antioxidant and cytotoxic activities. These compounds exhibit moderate antioxidant properties, as demonstrated by DPPH, ABTS, and FRAP assays. The cytotoxicity of these derivatives has been assessed using the MTT assay on various cell lines, with some derivatives showing mild toxicity at effective antioxidative concentrations . The presence of these compounds in biological fluids such as urine has been measured using gas chromatography-mass spectrometry, indicating their potential role in physiological processes .
Scientific Research Applications
Chemical and Biological Properties
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a compound that belongs to the class of beta-carbolines, a group of compounds known for their wide range of biochemical and pharmacological effects. These effects include inhibition of monoamine oxidase A (MAO-A), competitive inhibition of serotonin uptake, binding to benzodiazepine and opiate receptors, and actions on dopamine receptors. Such interactions suggest potential neuromodulatory and possibly endocrinological functions. Despite their presence in the human body and various effects, the physiological roles of beta-carbolines like 6-methoxytetrahydro-beta-carboline remain to be fully elucidated, highlighting an area of ongoing scientific inquiry (Airaksinen & Kari, 1981).
Synthetic Applications
The stereoselective Pictet-Spengler reaction is a pivotal synthetic technique for preparing tetrahydro-β-carboline scaffolds, crucial structures in many indole-based alkaloids and several pharmaceuticals. Research has advanced significantly in the synthesis of these scaffolds, both on solid phase and in solution phase, over the last two decades. This progress includes enantioselective syntheses facilitated by chiral organocatalysts, underscoring the importance of this compound in medicinal chemistry and drug discovery (Rao, Maiti, & Chanda, 2017).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-3,6,14H,4-5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWARHDUWOJUADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170825 | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one | |
CAS RN |
17952-87-3 | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17952-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)







![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)




